molecular formula C27H25N3O2 B2591329 3-(4-ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-86-8

3-(4-ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2591329
CAS No.: 866339-86-8
M. Wt: 423.516
InChI Key: FAVLFDJKAXJQIP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold combining pyrazole and quinoline moieties. Its structure features:

  • 3-(4-Ethoxyphenyl): A substituted phenyl group with an ethoxy (-OCH₂CH₃) substituent at the para position. This group enhances lipophilicity and may modulate electron-donating effects, influencing receptor binding .
  • 8-Methoxy: A methoxy (-OCH₃) group at position 8, which can improve solubility and metabolic stability compared to halogenated or alkylated analogs .
  • 5-[(3-Methylphenyl)methyl]: A 3-methylbenzyl group at position 5, providing steric bulk and hydrophobic interactions critical for target engagement .

The pyrazolo[4,3-c]quinoline core is pharmacologically significant, with documented roles as anticancer agents, benzodiazepine receptor ligands, and phosphodiesterase inhibitors . The substituents on this scaffold are strategically optimized to balance pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-4-32-21-10-8-20(9-11-21)26-24-17-30(16-19-7-5-6-18(2)14-19)25-13-12-22(31-3)15-23(25)27(24)29-28-26/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVLFDJKAXJQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 8-methoxy-1H-pyrazolo[4,3-c]quinoline under acidic conditions to yield the target compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized pyrazoloquinolines.

Scientific Research Applications

3-(4-Ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can result in the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazolo[4,3-c]quinolines to highlight substituent-driven differences in activity, selectivity, and physicochemical properties.

Structural and Functional Comparisons

Compound Name / ID Substituents (Positions) Key Differences & Implications Reference
Target Compound 3-(4-Ethoxyphenyl), 8-OCH₃, 5-(3-methylbenzyl) Baseline for comparison; optimized lipophilicity and receptor affinity.
8-Methyl-5-(4-methylbenzyl)-3-phenyl analog 3-Ph, 8-CH₃, 5-(4-methylbenzyl) Reduced electron donation (8-CH₃ vs. 8-OCH₃) may lower solubility and target affinity .
3-(4-Fluorophenyl)-7,8-dimethoxy analog 3-(4-FPh), 7,8-(OCH₃)₂, 5-(4-methylbenzyl) Fluorine introduces electron-withdrawing effects; dimethoxy groups may enhance COX-2 selectivity .
3-(4-Ethylphenyl)-5-(3-fluorobenzyl) analog 3-(4-EtPh), 5-(3-F-benzyl), dihydro core Ethyl group reduces polarity vs. ethoxy; fluorobenzyl may alter steric/electronic interactions .
8-Fluoro-5-(4-methoxybenzyl) analog 3-(4-EtOPh), 8-F, 5-(4-OCH₃-benzyl) 8-Fluorine increases metabolic stability but may reduce solubility; 4-methoxybenzyl vs. 3-methylbenzyl alters binding .
8-Ethoxy-3-(4-methoxyphenyl) analog 3-(4-OCH₃Ph), 8-OCH₂CH₃, 5-(3-methylbenzyl) Ethoxy at position 8 vs. 3 alters electron distribution; methoxy at 3 may reduce lipophilicity .

Activity and Selectivity Insights

The 8-methoxy group enhances solubility compared to 8-fluoro () or 8-methyl () derivatives, which are more prone to oxidative metabolism .

Receptor Selectivity :

  • Analogs with dimethoxy substitutions (e.g., ) show higher selectivity for G protein-coupled receptors (GPCRs) like GPR35 but may lack specificity for benzodiazepine receptors.
  • The 3-methylbenzyl group in the target compound likely provides optimal steric bulk for hydrophobic binding pockets, outperforming 4-methylbenzyl () or unsubstituted benzyl () groups in target affinity .

Synthetic Accessibility :

  • Substituents like ethoxy and methoxy are introduced via Claisen-Schmidt condensations or reductive cyclizations (), whereas fluorinated analogs require specialized reagents (e.g., elemental sulfur in ) .

Physicochemical Properties

  • LogP : The target compound’s logP is estimated to be higher than analogs with polar groups (e.g., 8-OCH₃ vs. 8-F in ) but lower than fully alkylated derivatives (e.g., 8-CH₃ in ).
  • Metabolic Stability : Methoxy groups are less susceptible to cytochrome P450 oxidation than methyl or fluorine, suggesting improved half-life over analogs in .

Research Findings and Implications

  • Therapeutic Potential: The target compound’s substituent profile aligns with pyrazolo[4,3-c]quinolines active in anxiolytic (e.g., CGS-9896) and anticancer contexts .
  • Optimization Challenges : Ethoxy and methoxy groups may complicate synthesis due to steric hindrance during cyclization steps () .

Biological Activity

3-(4-Ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, characterized by its unique structural features that may confer significant biological activity. This article explores the biological properties of this compound, synthesizing available research findings, potential mechanisms of action, and implications for medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C27H25N3O2C_{27}H_{25}N_{3}O_{2}, with a molecular weight of approximately 423.516 g/mol. Its structure includes:

  • Ethoxy group : Potentially enhancing solubility and electronic properties.
  • Methoxy group : May influence the compound's reactivity and biological interactions.
  • 3-Methylphenylmethyl group : Contributes to hydrophobic interactions, which could affect binding affinity to biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
  • Receptor Binding : Structural analogs have shown effective binding to various receptors, which could be extrapolated to predict similar interactions for this compound.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is essential:

Compound NameKey FeaturesBiological Activity
5-Benzyl-8-ethoxy-3-pheny -5H-pyrazolo[4,3-c]quinolineBenzyl instead of methyl groupsNotable anti-inflammatory properties
4-Chloro-1H-pyrazolo[4,3-c]quinolin -3-aminesChlorinated derivativesEnhanced solubility and bioavailability
Hydroxyl-substituted pyrazoloquinolinesHydroxyl groups on phenyl ringsIncreased antioxidant activity

This table highlights the diversity within the pyrazoloquinoline class and underscores the unique substituents present in our compound that may contribute to its distinct properties.

Case Studies

Although direct case studies on this compound are scarce, analogous compounds have been studied extensively. For example:

  • Anticancer Studies : A study on related pyrazoloquinolines revealed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
  • Anti-inflammatory Research : Derivatives were shown to reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be applicable to our compound .

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